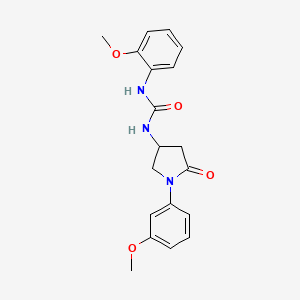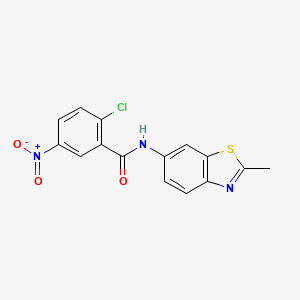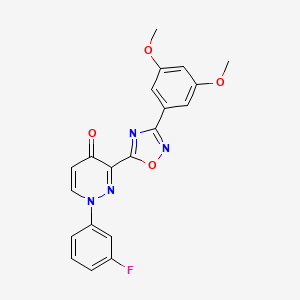
3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one is a complex organic compound that features a pyridazinone core, substituted with a fluorophenyl group and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of a suitable precursor such as a hydrazide with an appropriate nitrile under acidic or basic conditions.
Attachment of the 3,5-dimethoxyphenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the dimethoxyphenyl group to the oxadiazole ring.
Formation of the pyridazinone core: This could involve the cyclization of a hydrazine derivative with a diketone or similar precursor.
Introduction of the fluorophenyl group: This might be achieved through a nucleophilic aromatic substitution or a similar reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy groups or the pyridazinone core.
Reduction: Reduction reactions could target the oxadiazole ring or the pyridazinone core.
Substitution: The fluorophenyl group might participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), or electrophiles (e.g., alkyl halides) might be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits interesting biological activity such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, possibly as enzyme inhibitors, receptor modulators, or other bioactive agents.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or advanced coatings, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological or chemical activity. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it is a receptor modulator, it might interact with specific receptor sites, altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one: Similar structure but lacks the fluorine substitution.
3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyridazin-4(1H)-one: Similar structure but with fluorine in a different position.
3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-chlorophenyl)pyridazin-4(1H)-one: Similar structure but with chlorine instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in the 3-position of the pyridazinone core might confer unique properties, such as increased lipophilicity, altered electronic characteristics, or enhanced biological activity compared to similar compounds.
Propiedades
IUPAC Name |
3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O4/c1-27-15-8-12(9-16(11-15)28-2)19-22-20(29-24-19)18-17(26)6-7-25(23-18)14-5-3-4-13(21)10-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKHFYBXBKWCDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}ethane-1-sulfonamide](/img/structure/B2649645.png)
![13-(4-ethylpiperazin-1-yl)-11-(propan-2-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2649647.png)
![2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2649648.png)
![6-Hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2649649.png)
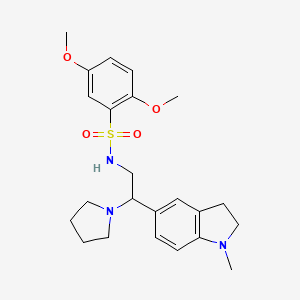
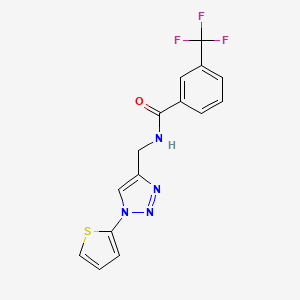
![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime](/img/structure/B2649658.png)
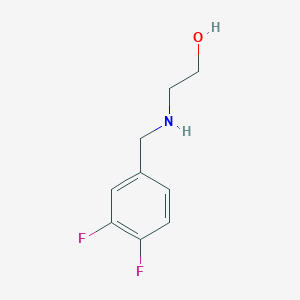
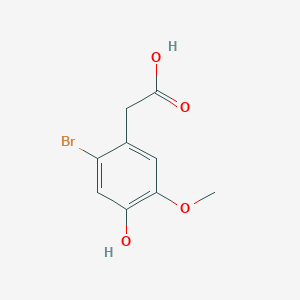
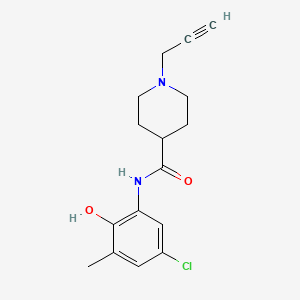
![3-(3-Methyl-[1,2,4]triazol-1-yl)-adamantane-1-carboxylic acid](/img/structure/B2649663.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2649664.png)
